Cas no 1120215-02-2 (3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole)

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole is a versatile heterocyclic compound featuring a brominated isoxazoline scaffold with a 4-methoxyphenyl substituent. Its structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules and agrochemicals. The presence of both bromine and the methoxyphenyl group offers multiple reactive sites for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in cycloaddition reactions and as a precursor for bioactive isoxazole derivatives. Its stability and well-defined reactivity profile make it suitable for research applications in medicinal chemistry and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole structure
1120215-02-2 structure
Product name:3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
CAS No:1120215-02-2
MF:C10H10BrNO2
MW:256.095901966095
CID:1075420
PubChem ID:44118304

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
    • 3-bromo-4,5-dihydro-5-(4-methoxyphenyl)Isoxazole
    • 3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-isoxazole
    • CTK8E1990
    • FT-0685656
    • RP07215
    • Y7061
    • 3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
    • 1120215-02-2
    • DTXSID40656828
    • W-204767
    • J-511964
    • 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole 95+%
    • SCHEMBL12924533
    • AKOS015851861
    • DB-060149
    • CHEMBL3797409
    • MDL: MFCD11707004
    • Inchi: InChI=1S/C10H10BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3
    • InChI Key: GPKZAXMPADQPAB-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C2CC(=NO2)Br

Computed Properties

  • Exact Mass: 254.98949g/mol
  • Monoisotopic Mass: 254.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 30.8Ų

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole Security Information

  • Storage Condition:(BD361021)

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM486080-1g
3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
1120215-02-2 95%
1g
$422 2023-03-07
TRC
B060310-250mg
3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
1120215-02-2
250mg
$ 655.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2076971-1g
3-bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
1120215-02-2 ≥95%
1g
¥3669.00 2024-08-09
TRC
B060310-500mg
3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole
1120215-02-2
500mg
$ 1090.00 2022-06-07

Additional information on 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole

Professional Introduction to Compound with CAS No. 1120215-02-2 and Product Name: 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole

The compound with the CAS number 1120215-02-2 and the product name 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a bromine substituent at the 3-position and a methoxy group at the 4-position of the phenyl ring, combined with the dihydroisoxazole core, makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent research in the domain of 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole has highlighted its significance as a building block for the development of novel therapeutic agents. The dihydroisoxazole moiety is particularly noteworthy, as it is a known pharmacophore in various bioactive molecules. Studies have demonstrated that this scaffold can interact with multiple biological targets, making it a promising candidate for drug discovery efforts. The bromine atom, while not directly involved in biological activity, serves as a valuable handle for further functionalization via cross-coupling reactions, allowing chemists to explore diverse chemical space.

In the context of modern drug design, 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole exemplifies the importance of rational molecular design. The combination of electronic and steric effects induced by the substituents at positions 3 and 4 of the phenyl ring can significantly influence the compound's binding affinity and selectivity. Computational studies have been instrumental in predicting these effects, enabling medicinal chemists to optimize the compound's properties before undertaking costly experimental synthesis. The methoxy group, in particular, has been shown to enhance solubility while maintaining metabolic stability, which are critical factors for drug-like characteristics.

The utility of 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole extends beyond its role as a mere intermediate. Preliminary biological assays have suggested potential activity against several targets of interest, including enzymes and receptors implicated in inflammatory diseases and cancer. The dihydroisoxazole core is known to exhibit anti-inflammatory properties in some contexts, and modifications to this scaffold have led to compounds with improved pharmacological profiles. The bromine substituent further enhances its appeal by facilitating further derivatization through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.

Advances in synthetic methodologies have made it increasingly feasible to explore derivatives of 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole. Transition-metal-catalyzed reactions have enabled efficient construction of complex molecular architectures, while modern spectroscopic techniques allow for precise structural elucidation. These developments have accelerated the pace at which new analogs can be generated and tested for biological activity. The integration of high-throughput screening (HTS) technologies has further streamlined this process by allowing rapid evaluation of large libraries of compounds.

The structural features of 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole also make it an attractive candidate for developing probes to study enzyme mechanisms and interactions. The presence of both electrophilic and nucleophilic centers within the molecule allows it to participate in diverse chemical transformations that can be exploited for mechanistic investigations. For instance, the bromine atom can be displaced by nucleophiles under controlled conditions, providing insights into substrate recognition by target enzymes. Similarly, modifications at other positions can reveal how steric and electronic factors modulate binding affinity.

In conclusion,3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole represents a valuable asset in pharmaceutical research due to its structural versatility and potential biological activity. Its role as a precursor for more complex molecules underscores its importance in drug discovery pipelines. As synthetic chemistry continues to evolve at a rapid pace,3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole is likely to remain a cornerstone in efforts to develop novel therapeutic agents targeting various diseases.

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